4-nitro-N-(quinolin-8-yl)benzenesulfonamide

Catalog No.
S3350987
CAS No.
33757-62-9
M.F
C15H11N3O4S
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-N-(quinolin-8-yl)benzenesulfonamide

CAS Number

33757-62-9

Product Name

4-nitro-N-(quinolin-8-yl)benzenesulfonamide

IUPAC Name

4-nitro-N-quinolin-8-ylbenzenesulfonamide

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C15H11N3O4S/c19-18(20)12-6-8-13(9-7-12)23(21,22)17-14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H

InChI Key

HXWOKTOKXJLLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2

4-Nitro-N-(quinolin-8-yl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of a nitro group at the para position of the benzenesulfonamide moiety and a quinoline ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular structure can be represented as follows:

  • Chemical Formula: C₁₃H₉N₃O₃S
  • Molecular Weight: 293.29 g/mol
  • IUPAC Name: 4-nitro-N-(quinolin-8-yl)benzenesulfonamide

The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

, including:

  • Oxidation: The nitro group can undergo reduction to form an amine, or the sulfonamide can be oxidized to sulfone derivatives.
  • Reduction: Reduction processes can convert the nitro group to an amine using reducing agents like stannous chloride or lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonamide nitrogen or at the quinoline nitrogen, leading to various derivatives.

These reactions allow for the modification of the compound to enhance its biological activity or alter its chemical properties.

4-Nitro-N-(quinolin-8-yl)benzenesulfonamide has demonstrated significant biological activities:

  • Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (Colo-205), and hepatocellular (HepG2) cancer cells. The mechanism involves inducing apoptosis through activation of pro-apoptotic genes such as caspases 3, 8, and 9, mediated by pathways involving p38 MAPK signaling .
  • Inhibition of NFκB Pathway: This compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NFκB) pathway, which is crucial in regulating immune responses and cell survival. Its ability to suppress NFκB activation suggests potential therapeutic applications in inflammatory diseases and cancer .

The synthesis of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide typically involves several steps:

  • Preparation of Quinoline Derivative: Starting from 8-aminoquinoline, it can be reacted with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide linkage.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high purity.
  • Characterization: The final compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Alternative methods may include microwave-assisted synthesis for improved yields and reaction times .

4-Nitro-N-(quinolin-8-yl)benzenesulfonamide has potential applications in several fields:

  • Medicinal Chemistry: Its anticancer and anti-inflammatory properties make it a candidate for drug development targeting various cancers and inflammatory diseases.
  • Coordination Chemistry: It acts as a ligand in coordination complexes with transition metals, leading to compounds with unique electronic properties .
  • Research Tool: Used in biochemical assays to study pathways involving NFκB and apoptosis.

Research indicates that 4-nitro-N-(quinolin-8-yl)benzenesulfonamide interacts with specific molecular targets within cells:

  • Enzyme Inhibition: It inhibits enzymes involved in critical signaling pathways, particularly those related to cell survival and proliferation.
  • Binding Studies: Investigations have shown that this compound binds effectively to target proteins, disrupting their normal function and leading to apoptotic pathways in cancer cells .

These interactions highlight its potential as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with 4-nitro-N-(quinolin-8-yl)benzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(quinolin-8-yl)benzenesulfonamideLacks nitro groupAnticancer activity
N-(2-aminoquinolin-8-yl)benzenesulfonamideContains amino groupAntimicrobial activity
N-{5-[4-Chlorophenyl]diazenyl}quinolin-8-yl}benzenesulfonamideContains diazenyl groupCytotoxic effects

Uniqueness

The uniqueness of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide lies in its specific combination of functional groups that confer distinct chemical reactivity and enhanced biological activity compared to similar compounds. The presence of the nitro group not only influences its electronic properties but also plays a critical role in its mechanism of action against cancer cells.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

329.04702701 g/mol

Monoisotopic Mass

329.04702701 g/mol

Heavy Atom Count

23

Wikipedia

CHEMBL540966

Dates

Modify: 2023-07-26

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